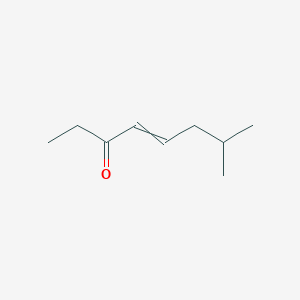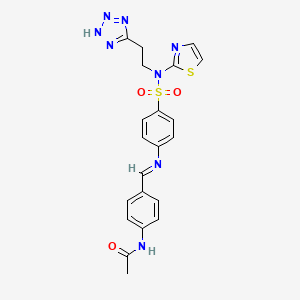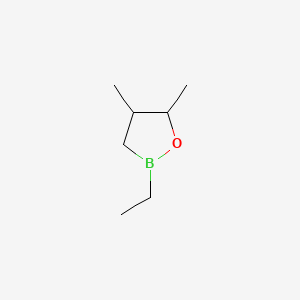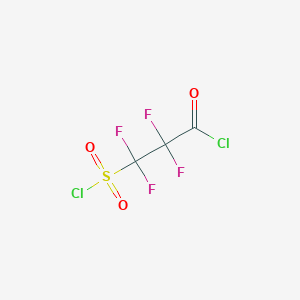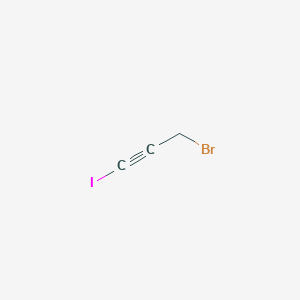![molecular formula C13H8N4O B14452983 N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide CAS No. 76751-00-3](/img/structure/B14452983.png)
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Additionally, the use of a mixture of acetic anhydride and cyanoacetic acid as a solvent under microwave irradiation conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.
Applications De Recherche Scientifique
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a precursor for the preparation of functional materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mécanisme D'action
The mechanism of action of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dicyanomethylidene group is electron-withdrawing, which affects its reactivity and interaction with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide include:
3-(Dicyanomethylidene)indan-1-one: Known for its use in the synthesis of non-fullerene acceptors for organic photovoltaic devices.
1,3-Bis(dicyanomethylidene)indane: Used in the preparation of butadiene dyes and other functional materials.
Uniqueness
This compound stands out due to its isoindole core, which imparts unique electronic and structural properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
76751-00-3 |
|---|---|
Formule moléculaire |
C13H8N4O |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
N-[3-(dicyanomethylidene)isoindol-1-yl]acetamide |
InChI |
InChI=1S/C13H8N4O/c1-8(18)16-13-11-5-3-2-4-10(11)12(17-13)9(6-14)7-15/h2-5H,1H3,(H,16,17,18) |
Clé InChI |
FSFBDJWOVFCQNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=C(C#N)C#N)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
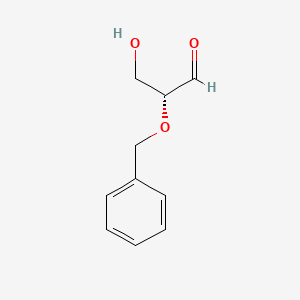
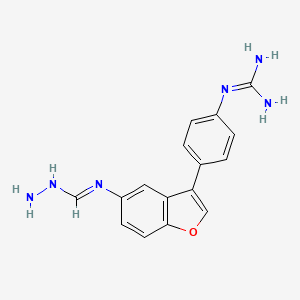

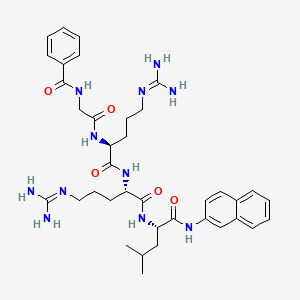
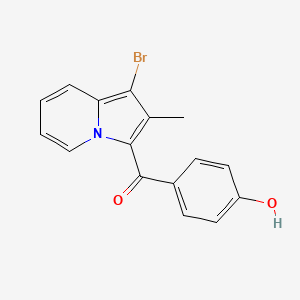
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
